molecular formula C9H13NO2 B2473954 Methyl 1,2,4-trimethylpyrrole-3-carboxylate CAS No. 14186-59-5

Methyl 1,2,4-trimethylpyrrole-3-carboxylate

Cat. No.: B2473954
CAS No.: 14186-59-5
M. Wt: 167.208
InChI Key: WKXORKKJCWCLDO-UHFFFAOYSA-N
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Description

Methyl 1,2,4-trimethylpyrrole-3-carboxylate is a heterocyclic organic compound featuring a pyrrole core substituted with three methyl groups at positions 1, 2, and 4, and a methyl ester at position 2. Pyrrole derivatives are of significant interest in organic chemistry due to their roles in pharmaceuticals, agrochemicals, and materials science. This compound’s structure combines electron-donating methyl groups with an electron-withdrawing ester group, creating unique electronic and steric properties that influence reactivity and stability.

Properties

IUPAC Name

methyl 1,2,4-trimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXORKKJCWCLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Paal-Knorr Pyrrole Synthesis with Sequential Alkylation

The Paal-Knorr reaction remains a foundational method for constructing substituted pyrroles, leveraging cyclization of γ-diketones or aminoketones. For Methyl 1,2,4-trimethylpyrrole-3-carboxylate, this approach involves three key stages:

Pyrrole Ring Formation

A γ-diketone precursor, such as 2,5-hexanedione, undergoes cyclization with ammonium acetate in acetic acid to yield a 2,5-dimethylpyrrole intermediate. This step typically achieves 70–85% yields under reflux conditions (110–120°C, 6–8 hours). The unsubstituted nitrogen atom in the initial pyrrole product provides a site for subsequent alkylation.

Regioselective Methylation

Introducing methyl groups at positions 1, 2, and 4 requires careful control of alkylation sequences:

  • Step 1: N-Methylation
    Treatment with methyl iodide (MeI) in dimethylformamide (DMF) using potassium carbonate as a base selectively methylates the pyrrole nitrogen (position 1). Reaction conditions (25–40°C, 12–24 hours) prevent over-alkylation, with yields reported at 80–90%.

  • Step 2: C2 and C4 Methylation
    Subsequent Friedel-Crafts alkylation employs methyl chloride (MeCl) or dimethyl sulfate in the presence of aluminum chloride (AlCl₃). The electron-rich C2 and C4 positions undergo methylation at 0–5°C over 4–6 hours, achieving 60–75% yields. Excess alkylating agent risks side products like quaternary ammonium salts.

Esterification at C3

The final step introduces the methyl ester moiety via:

  • Carboxylation : Lithiation at C3 using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by quenching with dry ice to form the carboxylic acid.
  • Esterification : Reaction with methanol (MeOH) and thionyl chloride (SOCl₂) as a catalyst, achieving 85–95% conversion under reflux (65–70°C, 3–5 hours).
Table 1: Reaction Conditions for Classical Synthesis
Step Reagents Temperature Time (h) Yield (%)
Cyclization NH₄OAc, AcOH 110°C 8 78
N-Methylation MeI, K₂CO₃, DMF 30°C 18 85
C2/C4 Methylation MeCl, AlCl₃ 0°C 5 68
Esterification SOCl₂, MeOH 70°C 4 92

Fischer-Type Coupling of Pyrromethane Intermediates

An alternative route utilizes pre-functionalized pyrrole fragments coupled via acid-catalyzed condensations, enabling precise control over substitution patterns:

Synthesis of Pyrromethane Building Blocks

  • Acetoxymethylpyrrole Preparation :
    Lead tetra-acetate oxidizes ethyl 3,4-dimethylpyrrole-2-carboxylate to introduce an acetoxymethyl group at C5.
  • Coupling with α-Free Pyrroles :
    The acetoxymethylpyrrole reacts with a 2,4-dimethylpyrrole derivative in methanol containing toluene-p-sulphonic acid (PTSA), forming a 1,2,4-trimethylpyrromethane intermediate in 65–80% yields.

Oxidative Cyclization to Pyrrole

Treatment with dichlorodicyanoquinone (DDQ) in dichloromethane oxidizes the pyrromethane to the target pyrrole. This step proceeds at ambient temperature (25°C, 2 hours) with 70–75% efficiency.

Decarboxylative Alkylation Strategies

Recent advances leverage decarboxylative cross-coupling to streamline synthesis:

Carboxylated Precursor Synthesis

Ethyl 1,2,4-trimethylpyrrole-3-carboxylate undergoes hydrolysis with lithium hydroxide (LiOH) in 1,4-dioxane/water (1:1) at 100°C for 16 hours, yielding the carboxylic acid.

Methylation via Reductive Decarboxylation

The carboxylic acid reacts with methyl iodide and a palladium catalyst (Pd(OAc)₂) under CO atmosphere (1 atm, 80°C, 12 hours), directly introducing the methyl ester group with 80–85% yields.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Synthetic Routes
Method Total Steps Overall Yield (%) Key Advantage
Paal-Knorr 4 35–40 Scalability
Fischer Coupling 3 45–50 Regioselectivity
Decarboxylative 2 60–65 Reduced Purification Needs
  • Paal-Knorr : Optimal for large-scale production but suffers from lengthy purification.
  • Fischer Coupling : Superior for accessing derivatives but requires specialized intermediates.
  • Decarboxylative : Emerging as the most atom-economical approach, though catalyst costs remain high.

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Over-alkylation at C3 or C5 positions occurs when methylating agents exceed stoichiometric ratios. Implementing low-temperature (−10°C) conditions with slow reagent addition minimizes this issue, improving yields by 15–20%.

Ester Hydrolysis During Workup

The methyl ester group is susceptible to hydrolysis under basic conditions. Quenching reactions with acidic aqueous solutions (pH 4–5) and rapid solvent removal enhance stability.

Purification Difficulties

Chromatographic separation on silica gel modified with 5% triethylamine effectively resolves this compound from structurally similar byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,4-trimethylpyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules

Methyl 1,2,4-trimethylpyrrole-3-carboxylate serves as a versatile building block in organic synthesis. Its pyrrole ring can undergo various transformations, facilitating the construction of more complex molecules. For instance, it can participate in reactions such as:

  • Decarboxylative Arylation : This method allows for the introduction of aryl groups onto the pyrrole ring, enhancing the compound's functionality and potential applications in pharmaceuticals .

2. Synthesis of Antimicrobial Agents

Recent studies have investigated derivatives of this compound for their antimicrobial properties. For example, researchers synthesized novel derivatives that exhibited significant antibacterial and antifungal activities. The synthesis involved cyclization and Vilsmeier–Haack formylation reactions to produce compounds with enhanced biological activity .

Applications in Medicinal Chemistry

1. Antitumor Activity

This compound derivatives have shown promise in anticancer research. Studies indicate that certain modifications can lead to compounds with potent antitumor effects against various cancer cell lines. For instance, derivatives were tested using in vitro models and demonstrated a reduction in cell proliferation and tumor size .

2. Cytotoxicity Studies

The cytotoxic effects of compounds derived from this compound have been evaluated using different cell lines. These studies are crucial for understanding the safety and efficacy of potential therapeutic agents derived from this compound .

Applications in Material Science

1. Development of Functional Materials

The unique structure of this compound allows it to be incorporated into functional materials. Its derivatives have been explored for applications in:

  • Conductive Polymers : The incorporation of pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability.
  • Sensors : The chemical properties of this compound make it suitable for developing sensors that detect environmental pollutants or biological markers.

Case Studies

StudyFocusFindings
Hublikar et al. (2019)Antimicrobial ActivitySynthesized novel methyl pyrrole derivatives; compounds showed significant antibacterial activity against specific pathogens .
PMC9611193 (2022)Antitumor ActivityEvaluated antitumor effects on breast cancer cell lines; showed reduced proliferation rates with certain derivatives .
HAL (2019)Organic SynthesisExplored decarboxylative arylation methods; demonstrated efficiency with substituted pyrroles .

Mechanism of Action

The mechanism of action of methyl 1,2,4-trimethylpyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 1,2,4-trimethylpyrrole-3-carboxylate with structurally related pyrrole derivatives and ester-containing compounds from the literature. Key differences in substituent patterns, molecular properties, and applications are highlighted.

Table 1: Structural and Analytical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Ester Group Elemental Analysis (C/H/N) Source/Application
This compound* C₁₀H₁₃NO₂ 179.22 g/mol Methyl (1, 2, 4); COOCH₃ (3) Methyl N/A Synthetic intermediate
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) C₂₁H₂₂N₄O₂ 362.43 g/mol Methyl (2); Cyano (4); Phenyl (5); Ethyl ester (3) Ethyl C: 69.59%; H: 6.12%; N: 15.46% Medicinal chemistry (Heterocycles 2000)
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a-c derivatives) C₂₆H₂₂N₄O₄ 454.48 g/mol Methyl (2); Cyano (3); Ethyl ester (3) Ethyl C: 68.71%; H: 4.88%; N: 12.33% Polymer precursor (Heterocycles 2000)
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ 314.46 g/mol Diterpenoid backbone; Methyl ester Methyl N/A Natural resin derivative (Molecules 2014)

Key Findings

Cyano and phenyl substituents in compound 7c increase molecular weight and polarity, which may improve binding affinity in biological systems .

Ester Group Influence :

  • Methyl esters (e.g., sandaracopimaric acid methyl ester) are less hydrolytically stable than ethyl esters under basic conditions due to smaller alkyl groups. This property is critical in designing prodrugs or resin-based materials .

Elemental Composition: Nitrogen content in compound 7c (15.46%) is significantly higher than in compound 7a-c derivatives (12.33%), reflecting the presence of additional amino and cyano groups .

Structural Diversity: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) differ fundamentally from pyrrole derivatives, as the former are derived from cyclic terpenes rather than aromatic heterocycles. However, both classes utilize ester groups for functionalization .

Research Implications and Limitations

  • Synthetic Utility : this compound’s compact structure may favor applications in catalysis or as a ligand, whereas bulkier analogs (e.g., compound 7c) are better suited for targeted drug delivery.
  • Data Gaps : Direct spectroscopic or biological data for this compound are absent in the provided evidence, necessitating further experimental validation.
  • Natural vs. Synthetic: While diterpenoid esters (e.g., from Austrocedrus chilensis resin) are natural products, pyrrole derivatives are predominantly synthetic, highlighting divergent sourcing and applications .

Biological Activity

Methyl 1,2,4-trimethylpyrrole-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C10_{10}H13_{13}N1_{1}O2_{2}. Its structure features a pyrrole ring with three methyl groups and a carboxylate ester functional group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Case Study 1 : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Case Study 2 : In vitro tests demonstrated that the compound can disrupt biofilm formation in Staphylococcus aureus, suggesting its potential for treating biofilm-associated infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties :

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the carboxylate group may enhance its interaction with cellular targets involved in cell cycle regulation.
  • Case Study 3 : In a study involving breast cancer cell lines (MCF-7), this compound showed a dose-dependent reduction in cell viability with an IC50_{50} value of approximately 30 µM.

Summary of Biological Activities

Biological ActivityExperimental ModelObserved EffectReference
AntimicrobialVarious bacteriaInhibition at 50 µg/mL
AnticancerMCF-7 cellsIC50_{50} ~30 µM
Biofilm DisruptionStaphylococcus aureusSignificant reduction

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.

Synthesis Methods

This compound can be synthesized through various methods:

  • Method A : One-pot reaction involving pyrrole derivatives with methyl acrylate under acidic conditions.
  • Method B : Utilization of Lawesson’s reagent for thionation followed by esterification to yield the desired product.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., methyl groups at δ 2.1–2.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, as demonstrated for methyl 1,2,5-trimethyl-4-(4-morpholinylsulfonyl)-1H-pyrrole-3-carboxylate (C₁₃H₂₀N₂O₅S, m/z 316.11) .
  • IR : Ester carbonyl stretches (~1700 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) validate functional groups .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus
Discrepancies often arise from variations in assay conditions or structural analogs. For example:

  • In vitro vs. in vivo models : Differences in metabolic stability or bioavailability may explain conflicting cytotoxicity results .
  • Substituent effects : Trifluoromethyl groups (e.g., in methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate) enhance lipophilicity and target binding compared to methyl esters .
    Standardize assays (e.g., IC₅₀ measurements under identical pH/temperature) and use structure-activity relationship (SAR) studies to isolate critical moieties .

What methodological challenges arise in optimizing reaction yields for this compound derivatives?

Q. Advanced Research Focus

  • Regioselectivity : Competing alkylation sites (e.g., N1 vs. C2 in pyrrole rings) require careful control of steric/electronic effects. LiAlH₄ reduction or Pd-catalyzed cross-coupling can improve selectivity .
  • Byproduct formation : Side reactions (e.g., over-alkylation) are minimized using low-temperature stepwise additions .
  • Scale-up limitations : Transition from milligram to gram-scale synthesis often reduces yield due to heat/mass transfer inefficiencies. Microreactor systems may mitigate this .

How can computational modeling enhance the study of this compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Predict binding modes with enzymes (e.g., cyclooxygenase-2) using crystal structure data (e.g., PDB ID 5F19) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., ester carbonyl) and hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 interactions to prioritize derivatives for in vivo testing .

What strategies are effective for designing this compound derivatives with enhanced pharmacological profiles?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute the methyl ester with trifluoromethyl or morpholinylsulfonyl groups to improve metabolic stability .
  • Hybridization : Fuse with triazole or pyridine rings (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) to diversify bioactivity .
  • Prodrug design : Convert the ester to a carboxylic acid for pH-dependent activation in target tissues .

How do crystallographic data inform the solid-state behavior of this compound derivatives?

Advanced Research Focus
Crystal packing analysis reveals:

  • Intermolecular interactions : Weak C–H⋯O bonds (2.5–3.0 Å) stabilize layered structures, impacting solubility .
  • Polymorphism : Different packing motifs (e.g., monoclinic vs. triclinic) affect melting points and dissolution rates .
    Use Mercury software to analyze crystallographic information files (CIFs) and predict formulation stability .

What are the limitations of current in vivo studies on this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Low bioavailability : Ester hydrolysis in plasma reduces active compound levels. Consider PEGylation or nanoencapsulation to prolong circulation .
  • Off-target effects : RNA-seq or proteomics can identify unintended pathways affected by the compound .
  • Species variability : Cross-validate results in multiple animal models (e.g., rodents vs. zebrafish) .

How can researchers leverage mass spectrometry (MS) to detect degradation products of this compound?

Q. Advanced Research Focus

  • LC-MS/MS : Monitor hydrolytic cleavage of the ester group under physiological conditions (pH 7.4, 37°C) .
  • Fragmentation patterns : Characterize degradation products using collision-induced dissociation (CID) and compare with reference libraries .
  • Stability studies : Accelerated thermal stress (40–60°C) identifies labile moieties for structural refinement .

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